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KRAS G12D inhibitor 1

KRAS G12D binding affinity RAS-RAF

The compound designated as KRAS G12D inhibitor 1 corresponds to HRS-4642, a high-affinity, selective, non-covalent small molecule inhibitor of the KRAS G12D mutant oncoprotein. Developed by Jiangsu Hengrui Pharmaceuticals, HRS-4642 (CAS No.: 2836263-09-1) binds to KRAS G12D in both GDP-bound (inactive) and GTP-bound (active) conformations, exhibiting a surface plasmon resonance (SPR) equilibrium dissociation constant (KD) of 0.083 nM.

Molecular Formula C33H32F2N6O2
Molecular Weight 582.6 g/mol
Cat. No. B8256503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 1
Molecular FormulaC33H32F2N6O2
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O
InChIInChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22?,23?,33+/m1/s1
InChIKeyHQVNRYKTWPMSGZ-ADTQRWQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRAS G12D Inhibitor 1 (HRS-4642): High-Affinity Non-Covalent Inhibitor for KRAS G12D-Mutant Oncology Research and Procurement


The compound designated as KRAS G12D inhibitor 1 corresponds to HRS-4642, a high-affinity, selective, non-covalent small molecule inhibitor of the KRAS G12D mutant oncoprotein . Developed by Jiangsu Hengrui Pharmaceuticals, HRS-4642 (CAS No.: 2836263-09-1) binds to KRAS G12D in both GDP-bound (inactive) and GTP-bound (active) conformations, exhibiting a surface plasmon resonance (SPR) equilibrium dissociation constant (KD) of 0.083 nM . The compound demonstrates selectivity for the G12D mutant over wild-type KRAS and other KRAS mutations (e.g., G12C, G12V) . Unlike covalent inhibitors that irreversibly modify cysteine residues (e.g., KRAS G12C inhibitors such as sotorasib and adagrasib), HRS-4642 exerts its inhibitory effect through reversible, high-affinity binding, which may confer distinct pharmacological properties relevant to both basic research and therapeutic development programs .

KRAS G12D Inhibitor 1 (HRS-4642): Why In-Class KRAS G12D Inhibitors Cannot Be Assumed Interchangeable


Despite a shared nominal target (KRAS G12D), compounds within this inhibitor class exhibit substantial divergence in binding modality (non-covalent vs. covalent vs. tri-complex), binding-state preference (GDP-bound only vs. dual GDP/GTP-bound vs. GTP-bound ON-state only), and selectivity margins relative to wild-type KRAS and other RAS isoforms [1][2]. HRS-4642 is a non-covalent inhibitor that binds both GDP- and GTP-bound states with SPR KD of 0.083 nM ; MRTX1133 is a non-covalent inhibitor with a distinct binding pocket interaction profile and approximately 5 nM median cellular IC50 [1]; RMC-9805 is a covalent tri-complex inhibitor that selectively targets the GTP-bound ON-state [2]; and ASP3082 is a PROTAC-based degrader that induces proteasomal degradation rather than catalytic inhibition [3]. These mechanistic distinctions translate into divergent potency metrics, selectivity profiles, and downstream signaling effects, rendering empirical validation—rather than assumption-based substitution—essential for experimental reproducibility and procurement decision-making.

KRAS G12D Inhibitor 1 (HRS-4642) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


HRS-4642 vs. ERAS-5024: Binding Affinity Comparison in RAS-RAF Interaction Assays

HRS-4642 demonstrates SPR KD of 0.083 nM for KRAS G12D , representing higher binding affinity compared to the well-characterized preclinical compound ERAS-5024, which exhibits IC50 of 0.86 nM in RAS-RAF binding assays . HRS-4642 also shows >20-fold selectivity over wild-type KRAS and KRAS G12C , establishing a differentiated selectivity profile relative to comparator compounds with lower selectivity margins. While the binding affinity units differ (KD in nM vs. IC50 in nM) and originate from distinct assay formats precluding direct numerical comparison, the difference in reported magnitudes provides informative cross-study context for compound selection.

KRAS G12D binding affinity RAS-RAF surface plasmon resonance non-covalent inhibitor

HRS-4642 vs. MRTX1133: Cellular p-ERK Inhibition Potency in KRAS G12D-Mutant AsPC-1 Cells

In cellular assays using the KRAS G12D-mutant AsPC-1 pancreatic cancer cell line, HRS-4642 inhibits cellular RAS activity with IC50 of 2.329 nM . For comparative context, MRTX1133 — a widely used reference KRAS G12D inhibitor — inhibits ERK1/2 phosphorylation (p-ERK) with a median IC50 of approximately 5 nM across a panel of KRAS G12D-mutant cell lines [1]. The p-ERK and RAS activity readouts are distinct but mechanistically linked downstream markers of KRAS pathway inhibition, enabling cross-study assessment of relative cellular potency. HRS-4642 demonstrates >350-fold cellular selectivity over KRAS wild-type PC9 cells , while MRTX1133 exhibits >1,000-fold selectivity over wild-type KRAS cell lines [1].

KRAS G12D cellular assay p-ERK AsPC-1 IC50 MRTX1133

HRS-4642 vs. RNK08954: Comparative GDP-Bound KRAS G12D Binding Affinity by SPR

HRS-4642 binds to KRAS G12D in both GDP- and GTP-bound forms with SPR KD of 0.083 nM (83 pM) . In contrast, RNK08954 exhibits binding primarily to the inactive KRAS G12D (GDP-bound) conformation with SPR KD of 39.5 pM, and to the active GTP-bound form with substantially weaker affinity of 12.2 nM . This differential binding profile indicates that RNK08954 displays markedly stronger preference for the GDP-bound inactive state compared to HRS-4642, which binds both nucleotide states with high affinity. In functional cellular assays, RNK08954 achieves p-ERK1/2 inhibition in SW1990 pancreatic adenocarcinoma cells that reportedly performs better than MRTX1133 , whereas HRS-4642 achieves IC50 of 2.329 nM for RAS activity inhibition in AsPC-1 cells . Direct head-to-head comparison data between HRS-4642 and RNK08954 under identical assay conditions is not available in current literature.

KRAS G12D GDP-bound surface plasmon resonance SPR KD binding affinity RNK08954

HRS-4642 vs. INCB161734: In Vitro Cellular Selectivity Over Wild-Type KRAS

HRS-4642 demonstrates >350-fold cellular selectivity for KRAS G12D-mutant AsPC-1 cells (IC50 = 2.329 nM) over KRAS wild-type PC9 cells . For comparative context, INCB161734 — a novel oral KRAS G12D inhibitor currently in Phase 1 clinical evaluation — shows >80-fold selectivity for the G12D mutant over wild-type KRAS in biochemical binding assays, and demonstrates high cellular selectivity in assays measuring ERK phosphorylation inhibition [1]. The difference in reported selectivity margins (HRS-4642: >350-fold cellular selectivity vs. INCB161734: >80-fold biochemical selectivity) reflects both distinct assay formats and differing compound properties; however, the >350-fold cellular selectivity of HRS-4642 provides a well-characterized benchmark for in vitro selectivity assessment. Direct head-to-head comparison data between these two compounds under identical assay conditions is not available in current literature.

KRAS G12D selectivity wild-type KRAS INCB161734 cellular assay IC50

HRS-4642 vs. ASP3082: Distinct Mechanism of Action — Inhibition vs. Targeted Protein Degradation

HRS-4642 functions as a reversible, non-covalent small molecule inhibitor that binds to KRAS G12D and blocks downstream effector interactions (SOS1-mediated nucleotide exchange and RAF1 binding) without reducing total cellular KRAS protein levels . In mechanistic contrast, ASP3082 is a heterobifunctional PROTAC (proteolysis-targeting chimera) degrader that recruits the E3 ubiquitin ligase machinery to induce proteasome-mediated degradation of KRAS G12D protein, thereby eliminating the oncoprotein rather than merely inhibiting its catalytic function [1]. ASP3082 has demonstrated dose-dependent KRAS degradation, pathway inhibition, and antitumor efficacy in multiple KRAS G12D-mutated cancer models including PDAC, colorectal cancer, and non-small cell lung cancer xenografts [1]. No head-to-head comparison data between HRS-4642 and ASP3082 are currently available.

KRAS G12D mechanism of action PROTAC targeted protein degradation inhibitor ASP3082

HRS-4642: In Vivo Tumor Growth Inhibition in KRAS G12D-Mutant GP2d Xenograft Model

In the KRAS G12D-mutant GP2d colorectal cancer xenograft model in BALB/c nude mice, HRS-4642 administered at doses of 7.5 mg/kg and 15 mg/kg demonstrated dose-dependent inhibition of tumor growth . The GP2d model represents a well-established in vivo system for evaluating KRAS G12D inhibitor efficacy, with quantitative tumor growth inhibition data providing translational relevance for preclinical development programs. Comparative in vivo data for other KRAS G12D inhibitors in the GP2d model: RNK08954 induced 70% tumor regression at 60 mg/kg (QD) in the same GP2d xenograft model ; ERAS-5024 at 3 mg/kg and 10 mg/kg inhibited tumor growth by 51% and 77%, respectively, in the AsPC-1 pancreatic cancer xenograft model ; MRTX1133 in AsPC-1 xenografts reduced average net tumor growth from 327 mm³ (control) to 56 mm³ [1]. Direct cross-study numerical comparison is limited by differences in dosing regimens, tumor models, and efficacy metrics (tumor growth inhibition vs. regression).

KRAS G12D in vivo xenograft GP2d tumor growth inhibition BALB/c nude mice

KRAS G12D Inhibitor 1 (HRS-4642): Evidence-Driven Research and Industrial Application Scenarios


High-Affinity Biochemical Characterization of KRAS G12D-Nucleotide State Interactions

Based on SPR KD of 0.083 nM for KRAS G12D in both GDP- and GTP-bound states , HRS-4642 is optimally suited for biochemical and biophysical studies investigating the relationship between nucleotide-loading status and inhibitor binding. The compound inhibits SOS1-mediated nucleotide exchange with IC50 of 0.72 nM and RAF1 binding with IC50 of 5.9 nM , enabling precise dissection of the KRAS G12D activation cycle and downstream effector engagement. This application is particularly relevant for structural biology and mechanistic pharmacology programs requiring a well-characterized, high-affinity probe that binds both inactive and active KRAS G12D conformations.

Cellular Pathway Dissection in KRAS G12D-Mutant Cancer Models with Stringent Wild-Type Selectivity Requirements

With cellular RAS activity IC50 of 2.329 nM in AsPC-1 cells and >350-fold selectivity over KRAS wild-type PC9 cells , HRS-4642 is indicated for experiments requiring robust discrimination between G12D-mutant and wild-type KRAS signaling. The compound achieves dose-dependent inhibition of p-MEK and p-ERK in KRAS G12D-mutant cell lines , making it a suitable tool for interrogating MAPK pathway dynamics and feedback signaling mechanisms specifically in the G12D-mutant context, while minimizing confounding effects on wild-type KRAS-dependent cellular processes.

Preclinical In Vivo Efficacy Studies in KRAS G12D-Mutant Colorectal Cancer Xenograft Models

Demonstrated dose-dependent tumor growth inhibition in the GP2d KRAS G12D-mutant colorectal cancer xenograft model at 7.5 mg/kg and 15 mg/kg doses supports the use of HRS-4642 in preclinical oncology efficacy studies. The GP2d model represents a validated in vivo system for assessing KRAS G12D inhibitor pharmacodynamics and antitumor activity, and HRS-4642 provides a well-characterized reference compound for comparative studies evaluating novel KRAS G12D-targeting agents in this model system. Researchers may also employ HRS-4642 in combination studies with standard-of-care chemotherapeutics or other targeted agents in KRAS G12D-mutant tumor models.

Non-Covalent Inhibitor Comparator Studies in Oncology Drug Discovery Programs

As a non-covalent KRAS G12D inhibitor with extensive in vitro and in vivo characterization , HRS-4642 serves as an appropriate comparator for drug discovery programs evaluating novel KRAS G12D-targeting modalities, including covalent inhibitors, PROTAC degraders, and molecular glues. The compound's dual-state binding profile (GDP- and GTP-bound) and >20-fold selectivity over wild-type KRAS and G12C provide a benchmark for assessing the relative merits of distinct binding mechanisms and selectivity strategies in the KRAS G12D inhibitor development landscape. Procurement for this application enables standardized head-to-head comparisons in screening cascades and lead optimization workflows.

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